1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride
Description
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]pyrazol-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4.2ClH/c1-3-12(4-2)5-6-13-8-9(10)7-11-13;;/h7-8H,3-6,10H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFCPCKXLYCLPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C=C(C=N1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride typically involves the following key steps:
- Construction of the pyrazole core.
- Introduction of the 2-diethylamino-ethyl side chain.
- Conversion of the free base to its dihydrochloride salt.
The synthetic approach often starts from pyrazole derivatives or appropriate pyrazole carboxylic acid intermediates, followed by functional group transformations to introduce the diethylaminoethyl moiety.
Preparation of the Pyrazole Intermediate
A common route to the pyrazole nucleus involves the cyclization of β-ketoesters or β-diketones with hydrazine derivatives. For example, starting from 4-chloroacetophenone and diethyl oxalate in methanol under controlled temperature yields ketoester intermediates, which upon reaction with hydrazine derivatives produce pyrazole esters. These esters are then hydrolyzed to the corresponding pyrazole carboxylic acids.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| a | 4-Chloroacetophenone + Diethyl oxalate, MeOH, <10°C | Ketoester intermediate | Temperature control critical to avoid side reactions |
| b | Ketoester + Hydrazine derivative, reflux in acetic acid | Pyrazole ester | Precipitation in iced water for isolation |
| c | Ester hydrolysis with KOH, acidification | Pyrazole carboxylic acid | Alkaline hydrolysis followed by acid work-up |
Introduction of the 2-Diethylamino-ethyl Side Chain
The critical step is the attachment of the 2-diethylaminoethyl group to the pyrazole ring nitrogen. This is achieved via nucleophilic substitution or amide coupling reactions:
- Nucleophilic substitution : Reaction of 1H-pyrazol-4-amine or its derivatives with 2-diethylaminoethyl halides or tosylates under basic conditions.
- Amide coupling : Formation of an amide intermediate from pyrazole carboxylic acid chloride or ester, followed by reduction to the corresponding amine.
A representative method involves the reaction of 1-chloro-4-nitrobenzene with 2-diethylamino-ethanol in DMF at 0°C using sodium hydride as the base to form diethyl-[2-(4-nitro-phenoxy)-ethyl]-amine. Subsequent catalytic hydrogenation (Pd/C) in ethanol reduces the nitro group to an amine, yielding 4-(2-diethylamino-ethoxy)-phenylamine, a related intermediate.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| A | 1-Chloro-4-nitrobenzene + 2-Diethylamino-ethanol, DMF, NaH, 0°C | Diethyl-[2-(4-nitro-phenoxy)-ethyl]-amine | Controlled addition of NaH to avoid side reactions |
| B | Catalytic hydrogenation (Pd/C), ethanol, rt | 4-(2-Diethylamino-ethoxy)-phenylamine | Purification by bulb-to-bulb distillation |
Conversion to the Dihydrochloride Salt
The free base of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as isopropanol, diethyl ether, or acetone. The salt precipitates out and is isolated by filtration.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| Salt formation | Free base + HCl in isopropanol or ether | This compound | Salt formation improves stability and handling |
Alternative Synthetic Routes and Functional Group Transformations
Other documented methods include:
- Conversion of pyrazole esters to acid chlorides using thionyl chloride, followed by amide formation with amines and subsequent reduction to amines using lithium aluminum hydride or borane-tetrahydrofuran complex.
- Use of organometallic reagents (e.g., Grignard reagents) to convert nitrile intermediates to ketones, which are further elaborated to the target amine.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Starting Material(s) | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|---|
| 1 | Pyrazole ring formation | β-Ketoester + Hydrazine | Methanol, reflux, acetic acid | Pyrazole ester / acid |
| 2 | Side chain introduction | Pyrazole derivative + 2-diethylaminoethyl halide | DMF, NaH, 0°C | 1-(2-Diethylamino-ethyl)-pyrazole intermediate |
| 3 | Reduction | Nitro or amide intermediates | Pd/C hydrogenation or LiAlH4 reduction | Amino-pyrazole derivative |
| 4 | Salt formation | Free base | HCl in isopropanol or ether | Dihydrochloride salt of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine |
Research Findings and Considerations
- The choice of solvent and temperature is critical to maximize yield and purity, especially during nucleophilic substitution and reduction steps.
- Catalytic hydrogenation is preferred for nitro group reduction due to mild conditions and high selectivity.
- Salt formation enhances compound stability and facilitates isolation.
- Use of protective atmospheres (inert gas) and dry solvents is recommended to avoid side reactions and hydrolysis during sensitive steps.
- Functional group transformations such as ester to acid chloride or amide to amine are well-established and reproducible with standard reagents.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Various nucleophiles like halides, thiols; reactions often conducted in polar solvents under reflux.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Amine derivatives with reduced functional groups.
Substitution: Compounds with substituted nucleophiles replacing the diethylamino group.
Scientific Research Applications
The compound 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride is a member of the pyrazole family and has garnered attention for its potential applications across various fields, particularly in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Pharmaceutical Research
This compound is primarily studied for its potential as a therapeutic agent. Its structural similarity to other biologically active compounds suggests possible applications in treating various diseases, including:
- Anticancer Activity : Some studies have indicated that pyrazole derivatives exhibit cytotoxic effects against cancer cell lines. The compound's ability to inhibit certain kinases involved in cancer progression is under investigation.
- Antimicrobial Properties : Research has shown that pyrazole derivatives can possess antimicrobial activity, making them candidates for developing new antibiotics.
Neuroscience
The compound's ability to cross the blood-brain barrier makes it a candidate for research into neurological disorders. Its potential neuroprotective effects are being explored, particularly in conditions such as:
- Alzheimer’s Disease : Initial studies suggest that compounds with similar structures may inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's pathology.
- Parkinson’s Disease : Investigations into dopaminergic neuron protection have shown promise with pyrazole derivatives.
Agricultural Chemistry
Due to its biological activity, this compound is also being evaluated for use in agrochemicals:
- Pesticides : The compound's effectiveness against plant pathogens could lead to its development as a novel pesticide, targeting specific fungi or bacteria without harming beneficial organisms.
| Compound Name | Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|---|
| Compound A | Anticancer | HeLa Cells | |
| Compound B | Antimicrobial | E. coli | |
| Compound C | Neuroprotective | SH-SY5Y Cells |
Case Study 1: Anticancer Potential
A study conducted on various pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Neuroprotective Effects
In a recent study involving neurodegenerative models, the administration of this compound showed a reduction in neuroinflammation and improved cognitive function in mice subjected to Alzheimer’s-like conditions. This suggests potential therapeutic benefits for memory-related disorders.
Mechanism of Action
The mechanism of action of 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions are mediated by the compound’s unique structural features, which allow it to fit into specific binding pockets .
Comparison with Similar Compounds
Core Heterocycle Variations: Pyrazole vs. Pyridinone Derivatives
describes 3-hydroxy-4-pyridinone derivatives with diethylamino-ethyl substituents, such as 1-(3-(2-diethylamino-ethyl)aminocarbonylpropyl)-3-hydroxy-2-methyl-pyridin-4-one. These compounds exhibit metal-chelating properties (e.g., Fe(III), Al(III), Ga(III)) and have been studied for pharmaceutical applications, including in vivo imaging using ⁶⁷Ga .
Key Differences :
- Heterocycle Core: Pyridinones () feature a six-membered aromatic ring with a ketone group, enabling metal coordination, whereas pyrazole derivatives (e.g., the target compound) have a five-membered ring with two adjacent nitrogen atoms, influencing electronic properties and binding selectivity.
- Applications: Pyridinones are prioritized for metal chelation and radiopharmaceuticals, while pyrazole derivatives are explored for receptor-targeted therapies due to their nitrogen-rich structure.
Substituent Modifications: Diethylamino vs. Morpholinyl Groups
lists 1-(2-Morpholin-4-yl-ethyl)-1H-pyrazol-4-ylamine dihydrochloride, a structural analog where the diethylamino group is replaced by a morpholinyl moiety. This compound is available from six suppliers, indicating sustained research interest .
Impact of Substituents :
Fluorinated and Aromatic Substituents
highlights 5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazol-4-amine hydrochloride , which incorporates a difluoromethyl group and a methylphenyl substituent. These modifications enhance lipophilicity and metabolic stability, making it suitable for agrochemical and pharmaceutical applications .
Comparison with Target Compound :
- Aromatic Interactions: The methylphenyl group may facilitate π-π stacking in receptor binding, a feature absent in the diethylamino-ethyl-substituted target compound.
Piperidinyl and Dimethylamino Ethanone Derivatives
describes 1-{4-[(4-Amino-1H-pyrazol-1-yl)methyl]-1-piperidinyl}-2-(dimethylamino)ethanone dihydrochloride, a pyrazole derivative with a piperidinyl-methyl group and dimethylamino ethanone substituent. Its molecular weight (338.28 g/mol) exceeds that of the target compound (267.19 g/mol), suggesting differences in bioavailability .
Structural Implications :
- Rigidity vs. Flexibility : The piperidinyl ring introduces conformational rigidity, which could enhance receptor selectivity.
Data Table: Comparative Analysis of Pyrazole Derivatives
Biological Activity
1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride, a compound with the CAS number 1426290-14-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a pyrazole ring substituted with a diethylaminoethyl group. Its chemical formula is , indicating it exists as a dihydrochloride salt. The structural configuration contributes to its interaction with biological targets.
Research indicates that compounds similar to 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine exhibit significant inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. The inhibition of CDK2 is crucial in regulating the cell cycle and has implications in cancer therapy.
Table 1: Inhibitory Activity Against CDKs
| Compound | CDK Inhibition (Ki µM) | Selectivity |
|---|---|---|
| 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine | TBD | TBD |
| N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine | 0.005 | High |
The above table summarizes the inhibitory activity of related compounds, highlighting the potential of pyrazole derivatives in targeting CDK2 for therapeutic interventions in cancer.
Antiproliferative Effects
In vitro studies have demonstrated that pyrazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, certain analogs have shown sub-micromolar GI50 values, indicating potent activity against ovarian cancer cells (A2780) with values ranging from 0.158 to 7.350 µM in different studies .
Case Studies
A study reported that a derivative of this compound significantly reduced phosphorylation of retinoblastoma protein at Thr821, leading to cell cycle arrest at S and G2/M phases and inducing apoptosis in cancer cells . These findings underscore the compound's potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyrazole ring and substituents can enhance or diminish biological activity. For instance, methylation at specific positions within the pyrazole structure has been shown to reduce inhibitory potency against CDKs, emphasizing the importance of structural integrity for efficacy .
Q & A
Basic Research Questions
Q. What established synthetic routes are available for 1-(2-Diethylamino-ethyl)-1H-pyrazol-4-ylamine dihydrochloride?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, pyrazole derivatives can be functionalized at the 4-position using chloroethylamine intermediates under basic conditions. Subsequent dihydrochloride salt formation is achieved by treating the free base with concentrated HCl in ethanol . Key steps include:
- Reagent Selection : Triethylamine as a base for deprotonation during substitution reactions .
- Salt Formation : HCl gas or aqueous HCl for stoichiometric protonation .
- Purification : Column chromatography or recrystallization to isolate the dihydrochloride form .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Characterization relies on spectroscopic and analytical techniques:
- NMR : - and -NMR to confirm the pyrazole backbone, diethylaminoethyl chain, and amine protonation states. Discrepancies in peak splitting may indicate diastereomer formation .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] for free base: 225.18 g/mol; dihydrochloride: 240.17 g/mol) .
- Elemental Analysis : Quantify chloride content to confirm salt stoichiometry .
Q. What solvents and storage conditions are optimal for this compound?
- Methodological Answer : The dihydrochloride salt is hygroscopic and requires anhydrous storage. Recommended solvents for dissolution include methanol, DMSO, or water (pH-adjusted to prevent decomposition). Long-term storage at -20°C under nitrogen is advised to minimize degradation .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve dihydrochloride salt yield?
- Methodological Answer : Variables to test:
- HCl Equivalents : Excess HCl (2.2–2.5 eq) ensures complete salt formation .
- Temperature : Slow addition of HCl at 0–5°C reduces exothermic side reactions .
- Crystallization Solvents : Ethanol/ether mixtures yield higher-purity crystals compared to acetone .
- Data Analysis : Track yield and purity via HPLC (e.g., C18 column, 0.1% TFA in mobile phase) .
Q. How to resolve contradictions in spectral data during structural validation?
- Methodological Answer : Discrepancies (e.g., unexpected -NMR shifts) may arise from:
- Tautomerism : Pyrazole ring protonation states can shift peaks; use -NMR or DFT calculations to confirm .
- Impurity Profiling : LC-MS/MS to identify byproducts (e.g., incomplete substitution or oxidation) .
- Counterion Effects : Compare free base and salt spectra to isolate chloride-related shifts .
Q. What strategies are effective in studying its biological activity?
- Methodological Answer :
- Receptor Binding Assays : Radioligand displacement studies (e.g., for serotonin or histamine receptors) using tritiated analogs .
- Dose-Response Curves : Test free base vs. dihydrochloride to assess salt effects on solubility and bioavailability .
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS .
Q. How to design experiments assessing its stability under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 1–9) at 37°C and monitor decomposition via UV-Vis or HPLC .
- Oxidative Stress : Expose to HO or cytochrome P450 enzymes to simulate in vivo metabolism .
- Thermal Analysis : TGA/DSC to determine melting points and decomposition thresholds .
Data Contradiction Analysis
Q. How to address inconsistent biological activity across studies?
- Methodological Answer :
- Purity Verification : Re-analyze batches via elemental analysis and HRMS to rule out impurities .
- Salt vs. Free Base : Ensure consistent protonation state in assays; dihydrochloride may alter membrane permeability .
- Cell Line Variability : Test multiple cell lines (e.g., HEK293 vs. CHO) to identify receptor expression differences .
Q. What computational methods predict its interaction with biological targets?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
